1-(4-Acetamidophenyl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(4-Acetamidophenyl)cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring attached to a carboxylic acid group and a 4-acetamidophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetamidophenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-acetamidophenylboronic acid with cyclobutanecarboxylic acid in the presence of a palladium catalyst, following the principles of Suzuki-Miyaura coupling .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Acetamidophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.
Scientific Research Applications
1-(4-Acetamidophenyl)cyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Acetamidophenyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and interaction dynamics provide insights into its mode of action.
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: Shares the cyclobutane ring but lacks the 4-acetamidophenyl group.
1-(4-Acetamidophenyl)cyclopropane-1-carboxylic acid: Similar structure with a cyclopropane ring instead of cyclobutane.
Uniqueness: 1-(4-Acetamidophenyl)cyclobutane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features enable diverse applications and make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-(4-acetamidophenyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(15)14-11-5-3-10(4-6-11)13(12(16)17)7-2-8-13/h3-6H,2,7-8H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYOBKJTIAZHPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2(CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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